molecular formula C28H40N9O25P3 B1497751 Rintatolimod CAS No. 38640-92-5

Rintatolimod

Katalognummer B1497751
CAS-Nummer: 38640-92-5
Molekulargewicht: 995.6 g/mol
InChI-Schlüssel: KNUXHTWUIVMBBY-JRJYXWDASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rintatolimod, also known as Ampligen, is a synthetic double-stranded RNA molecule that has been investigated for its potential therapeutic applications. It has been found to have immunomodulatory effects, and has been studied for its potential use in treating various viral infections, autoimmune diseases, and cancer.

Wissenschaftliche Forschungsanwendungen

1. Application in Chronic Fatigue Syndrome/Myalgic Encephalomyelitis (CFS/ME)

Rintatolimod has shown significant promise in treating Chronic Fatigue Syndrome/Myalgic Encephalomyelitis (CFS/ME). It is a selective Toll-Like Receptor 3 (TLR3) agonist that has achieved statistically significant improvements in primary endpoints in Phase II and Phase III clinical trials. These improvements include enhanced exercise tolerance and quality of life in patients with CFS/ME, particularly those within a specific disease duration window (Strayer et al., 2020); (Mitchell, 2016); (Strayer et al., 2015).

2. Application in Enhancing Vaccine Efficacy

Rintatolimod, combined with trivalent seasonal influenza vaccine (FluMist), has been used to generate cross-protective immunity against highly pathogenic avian influenza strains in humans. This combination has shown potential in inducing specific secretory IgA responses against pandemic potential strains like H5N1, H7N9, and H7N3 (Overton et al., 2014).

3. Application in Cancer Treatment

Rintatolimod has been explored for its potential in cancer treatment, particularly in pancreatic cancer. Studies have shown that it can induce antiviral activities in human pancreatic cancer cells and may serve as a treatment option for cancer patients with SARS-CoV-2 infection. Moreover, it has been associated with enhanced survival in patients with advanced pancreatic cancer when used as maintenance therapy after standard care (Mustafa et al., 2021); (El Haddaoui et al., 2022).

4. Role in Enhancing Cancer Immunotherapy

Rintatolimod has been investigated for its potential to enhance the bioactivity of cancer immunotherapies. It can mature dendritic cells and enhance T-cell stimulation, thereby potentially improving the efficacy of current and future cancer immunotherapies (Nicodemus et al., 2010).

Eigenschaften

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O8P.C9H14N3O8P.C9H13N2O9P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,10-;2*4-,6-,7-,8-/m111/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUXHTWUIVMBBY-JRJYXWDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N9O25P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191952
Record name Rintatolimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

995.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rintatolimod

CAS RN

38640-92-5
Record name Rintatolimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38640-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rintatolimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16425
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rintatolimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rintatolimod
Reactant of Route 2
Reactant of Route 2
Rintatolimod
Reactant of Route 3
Reactant of Route 3
Rintatolimod
Reactant of Route 4
Reactant of Route 4
Rintatolimod
Reactant of Route 5
Reactant of Route 5
Rintatolimod
Reactant of Route 6
Rintatolimod

Citations

For This Compound
690
Citations
WM Mitchell - Expert review of clinical pharmacology, 2016 - Taylor & Francis
… Rintatolimod also activates interferon induced proteins that require dsRNA for activity (eg- 2ʹ-5ʹ adenylate synthetase, protein kinase R). Rintatolimod … status of rintatolimod for CFS/ME …
Number of citations: 51 www.tandfonline.com
DR Strayer, D Young, WM Mitchell - PloS one, 2020 - journals.plos.org
… effect of rintatolimod therapy based on disease duration. The clinical activity of rintatolimod was … response to rintatolimod when compared to placebo. Within the Target Subset, 51.2% of …
Number of citations: 22 journals.plos.org
DR Strayer, WA Carter, BC Stouch, SR Stevens… - PLoS …, 2012 - journals.plos.org
… rintatolimod (Poly I: C 12 U), in patients with debilitating CFS/ME. … rintatolimod demonstrated an intra-patient improvement in ET performance at 24 weeks of 39% (p = 0.04). Rintatolimod …
Number of citations: 96 journals.plos.org
ET Overton, PA Goepfert, P Cunningham, WA Carter… - Vaccine, 2014 - Elsevier
… rintatolimod. This study was designed to recapitulate the murine model assessing the impact of rintatolimod … vaccine followed three days later by rintatolimod to allow the vaccine virus to …
Number of citations: 65 www.sciencedirect.com
H El Haddaoui, CWF van Eijck, M Doukas… - American Journal of …, 2023 - ncbi.nlm.nih.gov
… a Log 2 FOC > |1.0| in rintatolimod-treated CFPAC-1 cells, which … In conclusion, we propose that rintatolimod treatment might … of the TLR-3 agonist rintatolimod in the three hPDAC cell …
Number of citations: 5 www.ncbi.nlm.nih.gov
H El Haddaoui, R Brood, D Latifi, AA Oostvogels… - Cancers, 2022 - mdpi.com
… The efficacy of rintatolimod in malignancies is currently being tested in clinical trials [26,27] … treatment with rintatolimod, we investigated the immunomodulatory effects of rintatolimod in …
Number of citations: 2 www.mdpi.com
A Corona, D Strayer, S Distinto, GL Daino, A Paulis… - Antiviral Research, 2023 - Elsevier
… We also investigated rintatolimod's mechanism of protection demonstrating that it is provided by both rintatolimod's activation of the TLR3 innate immune responsses and inhibition of …
Number of citations: 5 www.sciencedirect.com
DAM Mustafa, L Saida, D Latifi, LV Wismans… - Cancers, 2021 - mdpi.com
… of Rintatolimod was measured by targeted gene expression profiling and by proteomics measurements. Our results show that Rintatolimod … Treatment with Rintatolimod activated the …
Number of citations: 4 www.mdpi.com
DR Strayer, BC Stouch, SR Stevens… - J Drug Res …, 2015 - pdfs.semanticscholar.org
… to rintatolimod. This report demonstrates that post hoc analysis of ET response reveals differential responses to rintatolimod that … to rintatolimod. The third class, although deteriorating on …
Number of citations: 4 pdfs.semanticscholar.org
S Gandhi, M Opyrchal, M Grimm, R Slomba, K Kokolus… - Cancer Research, 2022 - AACR
Background: Effective immune therapies depend on the presence of cytotoxic T-lymphocytes (CTLs) in the tumor microenvironment (TME). Our preclinical data showed synergy …
Number of citations: 2 aacrjournals.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.